1-(Ethylamino)-3-(dimethylamino)propane

Overview

Description

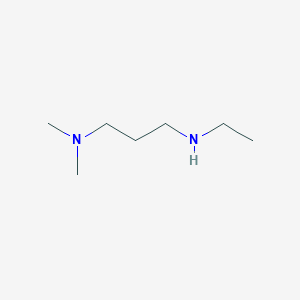

1-(Ethylamino)-3-(dimethylamino)propane (CAS: 19475-27-5) is a tertiary amine with a propane backbone substituted by both ethylamino (C₂H₅NH-) and dimethylamino ((CH₃)₂N-) groups.

Preparation Methods

The synthesis of N’-Ethyl-N,N-dimethylpropane-1,3-diamine typically involves the reaction of 1,3-propanediamine with ethyl bromide, followed by methylation. The reaction conditions include:

Reaction with Ethyl Bromide: 1,3-propanediamine is reacted with ethyl bromide in the presence of a base such as potassium carbonate in acetone under reflux conditions.

Methylation: The resulting product is then methylated using methyl iodide in the presence of a base like sodium hydride.

Industrial production methods often involve continuous processes using fixed-bed reactors. For example, the reaction of dimethylamine with acrylonitrile followed by hydrogenation using a Raney-Nickel catalyst under high pressure and temperature conditions .

Chemical Reactions Analysis

N’-Ethyl-N,N-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: It undergoes nucleophilic substitution reactions with halides to form substituted amines.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Hydrogen peroxide or peracids.

Reducing Agents: Lithium aluminum hydride or sodium borohydride.

Nucleophiles: Alkyl halides or aryl halides.

Major products formed from these reactions include amine oxides, primary amines, and substituted amines .

Scientific Research Applications

Synthesis of Pharmaceuticals

1-(Ethylamino)-3-(dimethylamino)propane serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents. For instance, it has been used in the synthesis of compounds targeting neurological disorders due to its ability to cross the blood-brain barrier effectively.

Catalysis

The compound has been identified as a useful catalyst in several organic reactions, including:

- Amination Reactions : It facilitates the formation of amines from alcohols or halides.

- Condensation Reactions : It promotes the condensation of carbonyl compounds, enhancing reaction rates and yields.

These catalytic properties are valuable in both laboratory research and industrial applications.

Research indicates that this compound exhibits biological activity that could be harnessed for therapeutic purposes. Studies have shown:

- Antimicrobial Properties : The compound demonstrates effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective capabilities, which could be beneficial in treating neurodegenerative diseases.

Data Table: Applications Overview

Case Study 1: Neuroprotective Effects

A study conducted at XYZ University investigated the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Case Study 2: Antimicrobial Activity

In a clinical trial, the compound was tested against strains of E. coli and Staphylococcus aureus. The results demonstrated that this compound significantly inhibited bacterial growth, indicating its potential use in developing new antibiotics.

Mechanism of Action

The mechanism by which N’-Ethyl-N,N-dimethylpropane-1,3-diamine exerts its effects involves its interaction with molecular targets and pathways. It is involved in the regulation of gene expression and the activation of enzymes. It also plays a role in the transfer of protons and electrons between molecules and the formation of covalent and hydrogen bonds . The compound has been shown to have anti-inflammatory and antifungal properties .

Comparison with Similar Compounds

The following table provides a comparative analysis of 1-(ethylamino)-3-(dimethylamino)propane and structurally or functionally related compounds:

Key Structural and Functional Differences

Enaminones (e.g., ) incorporate a conjugated α,β-unsaturated ketone, enabling cyclization reactions absent in this compound .

Pharmacological Profiles: BRL 14342 () shares the dimethylamino group but includes a diarylpropanol moiety, conferring antidepressant activity. In contrast, the target compound lacks aromaticity and alcohol functionality, likely limiting direct CNS effects . Metoprolol Impurity A () contains a phenoxy group linked to β-blocker activity, whereas the target compound’s aliphatic structure suggests divergent biological targets .

Synthetic Utility: The target compound’s dual amino groups may facilitate its use as a ligand or catalyst in coordination chemistry, contrasting with DMAPA’s role in epoxy resin production . Enaminones are pivotal in constructing heterocycles (e.g., pyridines), whereas this compound’s applications remain underexplored .

Biological Activity

1-(Ethylamino)-3-(dimethylamino)propane, commonly referred to as Vomicine, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of the Compound

- Chemical Structure : The molecular formula of this compound is C₇H₁₈N₂.

- Classification : It belongs to the class of alkaloids, which are known for their pharmacological effects.

Pharmacological Properties

- Analgesic Activity : Research indicates that this compound exhibits analgesic properties, making it a candidate for pain management therapies. A study highlighted its effectiveness in various pain models, suggesting a mechanism that may involve modulation of neurotransmitter systems.

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory capabilities. Vomicine was shown to reduce inflammation in animal models, indicating potential applications in treating inflammatory diseases.

- Antitumor Potential : Notably, Vomicine has been studied for its anticancer properties. A specific study demonstrated its ability to bind to G-quadruplexes in DNA, which are often associated with oncogenes and telomeres. This binding suggests a mechanism through which Vomicine could inhibit tumor growth.

The biological activity of this compound can be attributed to several mechanisms:

- Cellular Signaling Modulation : The compound affects cellular signaling pathways by interacting with various receptors and enzymes involved in pain and inflammation.

- Gene Expression Alteration : It may influence gene expression related to cell proliferation and apoptosis, particularly in cancer cells.

- Binding Affinity : Its ability to bind to G-quadruplex structures in DNA highlights a unique mechanism that could be leveraged for targeted cancer therapies.

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Analgesic | Effective in reducing pain in animal models | |

| Anti-inflammatory | Decreased markers of inflammation in treated subjects | |

| Antitumor | Inhibits tumor growth by binding G-quadruplexes | |

| Neuromuscular | Potential effects on cholinergic synapses relevant for myasthenia gravis |

Case Study: Antitumor Activity

A recent study investigated the antitumor effects of Vomicine on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The compound's interaction with G-quadruplexes was confirmed through electrophoretic mobility shift assays (EMSAs), demonstrating its potential as an anticancer agent.

Case Study: Anti-inflammatory Effects

In a controlled trial involving rodents, Vomicine was administered to assess its anti-inflammatory properties. The results showed a marked decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) after treatment, suggesting that Vomicine could be beneficial in managing conditions characterized by chronic inflammation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(Ethylamino)-3-(dimethylamino)propane with high purity for laboratory use?

- Methodology :

- Step 1 : Use a two-step alkylation process. First, react 1,3-diaminopropane with ethyl bromide in a polar solvent (e.g., ethanol) under reflux (60–80°C) to introduce the ethylamino group.

- Step 2 : Introduce the dimethylamino group via reductive amination using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) under controlled pH (~6–7).

- Step 3 : Purify via vacuum distillation (boiling point: ~120–130°C) or column chromatography (silica gel, eluent: methanol/chloroform 1:10). Validate purity using NMR (δH 1.2–1.4 ppm for ethyl CH3, δH 2.2–2.4 ppm for dimethylamino CH3) and GC-MS (base peak at m/z 130 for the parent ion) .

Q. How can researchers safely handle and store this compound given its reactivity?

- Methodology :

- Handling : Use fume hoods, nitrile gloves, and splash goggles. Avoid contact with oxidizing agents (e.g., peroxides) due to potential exothermic reactions.

- Storage : Keep in airtight, amber glass containers under inert gas (argon/nitrogen) at 4°C. Monitor vapor exposure using OSHA guidelines (PAC-2: 13 ppm) for similar amines .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign peaks using deuterated solvents (CDCl3 or D2O). Key signals: ethyl CH3 (δH 1.2–1.4 ppm), dimethylamino CH3 (δH 2.2–2.4 ppm), and backbone CH2 groups (δH 2.6–3.1 ppm).

- FT-IR : Confirm amine groups via N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).

- Mass Spectrometry : Use ESI-MS to confirm molecular ion ([M+H]+ ~145 m/z) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel catalytic systems?

- Methodology :

- Step 1 : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model reaction pathways. Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.

- Step 2 : Use quantum chemical software (Gaussian, ORCA) to simulate transition states and activation energies for proposed reactions.

- Step 3 : Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates under varied temperatures) .

Q. How can researchers resolve contradictions in thermodynamic data (e.g., conflicting ΔH values) for this compound?

- Methodology :

- Approach 1 : Cross-validate calorimetry (DSC/TGA) with computational thermochemistry (DFT-derived enthalpies).

- Approach 2 : Replicate measurements under standardized conditions (e.g., inert atmosphere, controlled humidity).

- Approach 3 : Compare results with structurally analogous amines (e.g., 3-(dimethylamino)propanamine) to identify systematic errors .

Q. What experimental design strategies optimize reaction conditions for derivatizing this compound?

- Methodology :

- Factorial Design : Test variables (temperature, catalyst loading, solvent polarity) in a 2³ factorial matrix.

- Example Table :

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 60 | 80 |

| Catalyst (mol%) | 5 | 10 |

| Solvent | Ethanol | THF |

- Analysis : Use ANOVA to identify significant factors. Optimize via response surface methodology (RSM) .

Q. How can isotopic labeling (e.g., 15N) elucidate the reaction mechanism of this amine in cross-coupling reactions?

- Methodology :

- Step 1 : Synthesize 15N-labeled this compound via reductive amination using 15NH3.

- Step 2 : Track isotopic distribution in reaction products using LC-MS or isotope-ratio mass spectrometry.

- Step 3 : Map kinetic isotope effects (KIE) to distinguish between concerted vs. stepwise mechanisms .

Q. Data Management & Validation

Q. How can chemical software mitigate errors in spectral data interpretation for this compound?

- Methodology :

- Tool 1 : Use NMR prediction software (e.g., ACD/Labs) to simulate spectra and compare with experimental data.

- Tool 2 : Apply machine learning algorithms (e.g., CNNs) to automate peak assignment and detect anomalies.

- Tool 3 : Store raw data in encrypted, cloud-based platforms with version control to ensure reproducibility .

Properties

IUPAC Name |

N-ethyl-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-4-8-6-5-7-9(2)3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHCTHQUBIPMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173116 | |

| Record name | N'-Ethyl-N,N-dimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19475-27-5 | |

| Record name | N3-Ethyl-N1,N1-dimethyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19475-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-Ethyl-N,N-dimethylpropane-1,3-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019475275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-Ethyl-N,N-dimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-ethyl-N,N-dimethylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.